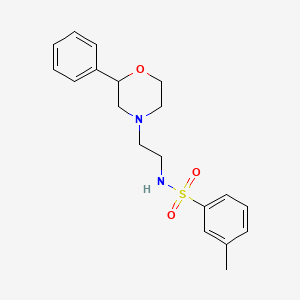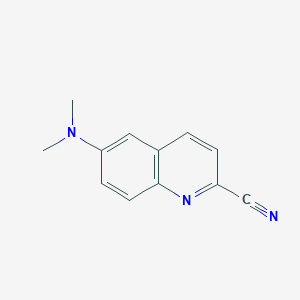
4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a chromen-2-one moiety, which is a type of heterocyclic compound that is often found in natural products and drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally soluble in water and have a pKa around 7.55 . The chromen-2-one moiety could potentially affect these properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds incorporating structures related to "4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one" have been synthesized and evaluated for their biological activities, such as anti-proliferative, antimicrobial, and anti-inflammatory activities. For instance, substituted chromene and quinoline derivatives have shown notable anti-proliferative activities against human breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Parveen et al., 2017). Another study highlighted the synthesis of thiazolidinone derivatives with potent antimicrobial activity against various bacteria and fungi, emphasizing the compound's relevance in addressing microbial resistance (Patel et al., 2012).
Antitumor and Antimicrobial Agents
The chemical framework similar to the compound has been utilized to develop novel piperazine derivatives with significant antitumor and antimicrobial efficacy. Research in this domain focuses on crafting molecules that could serve as leads in the development of new therapies for cancer and infectious diseases. For example, N1-(coumarin-7-yl)amidrazones incorporating N-piperazines have been synthesized and shown to exhibit potent antitumor activity, presenting a promising avenue for cancer treatment research (Mustafa et al., 2011).
Chemical Synthesis and Catalysis
The compound's structural motif is also significant in chemical synthesis and catalysis, contributing to the development of efficient synthetic methodologies. For instance, novel methodologies for the synthesis of bis(4-hydroxy-2H-chromen-2-one) derivatives have been reported, utilizing nano molten salt catalysts. This showcases the compound's utility in facilitating organic reactions, thereby enhancing synthetic efficiency and yield (Baghery et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-3-4-16-15(11-17(22)23-18(16)14(13)2)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMVPQVSJNPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
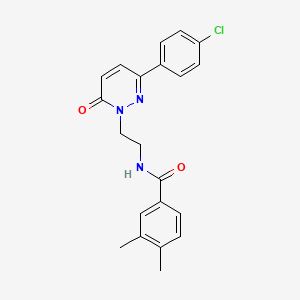
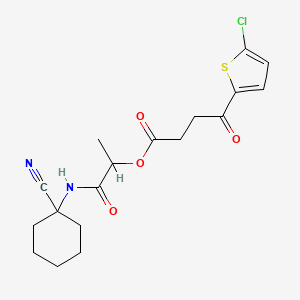
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2918426.png)
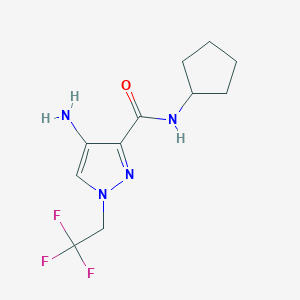
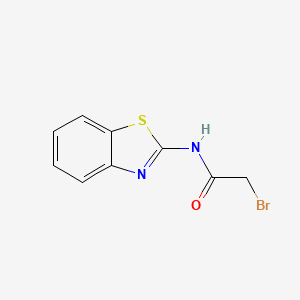
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2918433.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(5-methylpyridin-3-yl)propanamide](/img/structure/B2918434.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2918436.png)
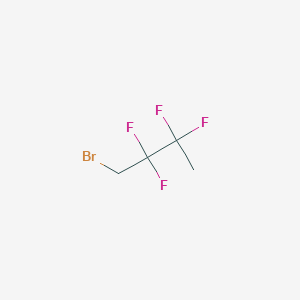
![2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2918438.png)
